molecular formula C13H25N3O B13083688 2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide

Cat. No.: B13083688
M. Wt: 239.36 g/mol
InChI Key: APHGHWHMMIIRFT-KFJBMODSSA-N
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Description

2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is a complex organic compound with a molecular formula of C12H23N3O It is characterized by the presence of a cyclopropyl group, a piperidine ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable alkene with a diazo compound under photolytic or thermal conditions.

    Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Amidation: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkyl halides, and acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-N-cyclopropyl-N-((S)-1-methylpyrrolidin-2-yl)methyl)propanamide
  • **2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)propanamide
  • **2-Amino-N-cyclopropyl-N-(4-methylbenzyl)propanamide

Uniqueness

2-Amino-N-cyclopropyl-N-(((S)-1-methylpiperidin-2-yl)methyl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16(11-6-7-11)9-12-5-3-4-8-15(12)2/h10-12H,3-9,14H2,1-2H3/t10?,12-/m0/s1

InChI Key

APHGHWHMMIIRFT-KFJBMODSSA-N

Isomeric SMILES

CC(C(=O)N(C[C@@H]1CCCCN1C)C2CC2)N

Canonical SMILES

CC(C(=O)N(CC1CCCCN1C)C2CC2)N

Origin of Product

United States

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